6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride
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Overview
Description
6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound with a triazine core. This compound is notable for its unique structure, which includes a nitrophenoxy group and a triazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride.
Introduction of the Nitrophenoxy Group: This step involves the nucleophilic substitution of a nitrophenoxy group onto the triazine ring.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through an etherification reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1,3,5-triazine-2,4-diamine: Lacks the nitrophenoxy and ethoxyphenyl groups.
4-Nitrophenoxyethoxybenzene: Lacks the triazine core.
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative without the additional substituents.
Uniqueness
6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine core with nitrophenoxy and ethoxyphenyl groups, providing a distinct set of chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
19157-97-2 |
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Molecular Formula |
C19H23ClN6O4 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
6,6-dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C19H22N6O4.ClH/c1-19(2)23-17(20)22-18(21)24(19)13-3-7-15(8-4-13)28-11-12-29-16-9-5-14(6-10-16)25(26)27;/h3-10H,11-12H2,1-2H3,(H4,20,21,22,23);1H |
InChI Key |
YRARMGQOXQPQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-])N)N)C.Cl |
Origin of Product |
United States |
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